molecular formula C12H11N3 B587094 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline CAS No. 147057-22-5

1,4-Dimethyl-1H-imidazo[4,5-F]quinoline

Cat. No. B587094
M. Wt: 197.241
InChI Key: ALUABLUVTDASBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,4-Dimethyl-1H-imidazo[4,5-F]quinoline” is a chemical compound that belongs to the class of imidazoquinolinamines . It is also known as Resiquimod . It is a synthetic agonist of TLR7/TLR8 and possesses antiviral and antitumoral activities .


Synthesis Analysis

The synthesis of “1,4-Dimethyl-1H-imidazo[4,5-F]quinoline” involves a decarboxylative cyclization under metal-free conditions . The synthesis starts from α-amino acids and 2-methyl quinolines . The process involves an iodine-mediated decarboxylative cyclization .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1H-imidazo[4,5-F]quinoline” is represented by the empirical formula C17H22N4O2 . It has a molecular weight of 314.38 .


Chemical Reactions Analysis

The chemical reactions involving “1,4-Dimethyl-1H-imidazo[4,5-F]quinoline” include intramolecular cyclization . This process occurs through an intramolecular nucleophilic attack .


Physical And Chemical Properties Analysis

“1,4-Dimethyl-1H-imidazo[4,5-F]quinoline” is a white to tan powder . It is soluble in DMSO at 10 mg/mL when warmed to 60 °C . It should be stored at a temperature of -20°C and protected from light .

Safety And Hazards

This compound may emit potentially toxic fumes when involved in a fire . It is rapidly degraded by dilute hypochlorite .

properties

IUPAC Name

1,4-dimethylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-6-10-9(4-3-5-13-10)12-11(8)14-7-15(12)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUABLUVTDASBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1H-imidazo[4,5-F]quinoline

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